

An In-depth Technical Guide to the Spectroscopic Data of 3-(Benzyloxy)picolinaldehyde

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Compound of Interest

Compound Name: 3-(Benzyloxy)picolinaldehyde

CAS No.: 94454-57-6

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **3-(Benzyloxy)picolinaldehyde**, a key heterocyclic building block in medicinal chemistry and materials science. Its unique structural motif, combining a pyridine ring with a benzyloxy substituent, imparts specific electronic and steric properties that are crucial for its application in the synthesis of novel bioactive compounds and functional materials. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, purity, and for understanding its reactivity.

This document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **3-(Benzyloxy)picolinaldehyde**. The interpretation is grounded in fundamental principles of spectroscopy and is supported by comparative data from analogous structures to provide a robust analytical framework.

Molecular Structure and Key Spectroscopic Features

The structure of **3-(Benzyloxy)picolinaldehyde**, also known as 3-(benzyloxy)pyridine-2-carbaldehyde, is characterized by a pyridine ring substituted at the 3-position with a benzyloxy group (-OCH₂Ph) and at the 2-position with an aldehyde group (-CHO). This arrangement dictates a unique electronic distribution within the molecule, which is reflected in its spectroscopic signatures.

Figure 1. Molecular Structure of **3-(Benzyloxy)picolinaldehyde**.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

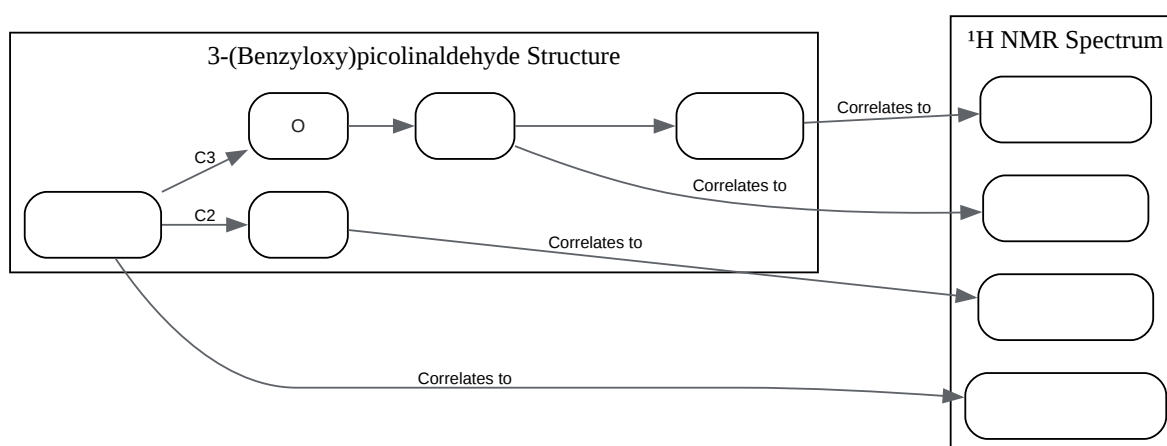
The ¹H NMR spectrum of **3-(Benzyloxy)picolinaldehyde** provides a detailed map of the proton environments within the molecule. The expected signals are a distinct singlet for the aldehydic proton, resonances for the three protons on the pyridine ring, a singlet for the benzylic methylene protons, and signals corresponding to the five protons of the phenyl group.

Table 1: Predicted ¹H NMR Spectral Data of **3-(Benzyloxy)picolinaldehyde**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.2 - 10.5	s	1H	Aldehyde proton (-CHO)
~8.2 - 8.4	d	1H	Pyridine H-6
~7.3 - 7.6	m	6H	Phenyl protons + Pyridine H-4
~7.2 - 7.3	dd	1H	Pyridine H-5
~5.3 - 5.5	s	2H	Benzylic protons (-OCH ₂ Ph)

Interpretation and Rationale:

- **Aldehydic Proton:** The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O bond. This results in a characteristic downfield singlet, typically observed between δ 10.0 and 10.5 ppm. For comparison, the aldehydic proton of 3-pyridinecarboxaldehyde resonates at approximately 10.14 ppm.
- **Pyridine Ring Protons:** The protons on the pyridine ring exhibit a complex splitting pattern due to spin-spin coupling. The H-6 proton is expected to be the most downfield of the ring protons due to its proximity to the electronegative nitrogen atom and the aldehyde group. The H-4 and H-5 protons will appear in the aromatic region, with their precise shifts influenced by the electron-donating benzyloxy group.
- **Benzylic Protons:** The two protons of the methylene bridge (-CH₂-) in the benzyloxy group are chemically equivalent and thus appear as a sharp singlet. Their chemical shift, typically in the range of δ 5.0-5.5 ppm, is downfield from typical alkyl protons due to the deshielding effect of the adjacent oxygen atom and the phenyl ring.
- **Phenyl Protons:** The five protons of the terminal phenyl ring will resonate in the aromatic region, typically between δ 7.2 and 7.5 ppm, often as a complex multiplet.



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Figure 3. General experimental workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure. For **3-(Benzyloxy)picolinaldehyde** ($C_{13}H_{11}NO_2$), the expected molecular weight is approximately 213.23 g/mol .

Table 4: Predicted Key Fragments in the Mass Spectrum of **3-(Benzyloxy)picolinaldehyde**

m/z	Ion Fragment	Interpretation
213	$[M]^+$	Molecular ion
212	$[M-H]^+$	Loss of a hydrogen atom from the aldehyde
184	$[M-CHO]^+$	Loss of the formyl group
107	$[C_6H_5NO]^+$	Fragment corresponding to 3-hydroxypicolinaldehyde
91	$[C_7H_7]^+$	Tropylium ion (from the benzyl group)
77	$[C_6H_5]^+$	Phenyl cation

Interpretation and Rationale:

- **Molecular Ion Peak:** The molecular ion peak ($[M]^+$) at m/z 213 would confirm the molecular formula of the compound.
- **Fragmentation Pattern:** The fragmentation of **3-(Benzyloxy)picolinaldehyde** is expected to be dominated by the cleavage of the benzylic C-O bond and the loss of the aldehyde group.
 - A prominent peak at m/z 91, corresponding to the tropylium ion ($[C_7H_7]^+$), is a very common and stable fragment for compounds containing a benzyl group.
 - Loss of the formyl radical (-CHO) would lead to a fragment at m/z 184.

- Cleavage of the ether bond could lead to fragments corresponding to the pyridine aldehyde portion and the benzyl portion of the molecule. The mass spectrum of 3-benzyloxybenzaldehyde shows a base peak at m/z 91, which is characteristic of the benzyl group.^[1] A similar fragmentation pattern is expected for the title compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following are generalized, self-validating protocols for the characterization of **3-(Benzyloxy)picolinaldehyde**.

1. NMR Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
- **Instrument Parameters:**
 - **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
 - **^1H NMR:** A standard pulse sequence is used. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (e.g., 1-2 seconds), and spectral width.
 - **^{13}C NMR:** A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon. A larger number of scans is usually required (e.g., 128 or more) due to the lower natural abundance of ^{13}C .
- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard.

2. Infrared (IR) Spectroscopy

- **Sample Preparation:**

- KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Thin Film: If the sample is an oil or can be melted at a low temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrument Parameters: An FTIR (Fourier Transform Infrared) spectrometer is used. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

3. Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration.
- Ionization Method:
 - Electron Impact (EI): Suitable for volatile and thermally stable compounds. It often leads to extensive fragmentation, providing rich structural information.
 - Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It typically results in less fragmentation and a more prominent molecular ion peak.
- Data Acquisition: The mass spectrometer is calibrated, and the sample is introduced. The instrument scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.

Conclusion

The spectroscopic data of **3-(Benzyloxy)picolinaldehyde** provides a detailed fingerprint of its molecular structure. The combination of ^1H NMR, ^{13}C NMR, IR, and MS allows for unambiguous identification and characterization. The aldehydic proton and carbon signals in the NMR spectra, the strong carbonyl stretch in the IR spectrum, and the characteristic fragmentation pattern in the mass spectrum, particularly the tropylium ion, are key identifiers for

this compound. This guide provides the foundational knowledge for researchers to confidently interpret the spectroscopic data of **3-(Benzyloxy)picolinaldehyde** and its derivatives in their scientific endeavors.

References

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